rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis
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Overview
Description
rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the piperidine ring. The cis configuration indicates that the substituents are on the same side of the piperidine ring, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis typically involves the protection of the piperidine nitrogen and carboxylic acid groups with Boc groups. One common method includes the following steps:
Starting Material: The synthesis begins with piperidine-3-carboxylic acid.
Protection of the Nitrogen: The nitrogen atom of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Protection of the Carboxylic Acid: The carboxylic acid group is then protected using Boc2O under similar conditions.
The reaction conditions typically involve mild temperatures and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis can undergo several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Deprotected Piperidine: Removal of Boc groups yields piperidine-3-carboxylic acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.
Scientific Research Applications
rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis primarily involves its role as a protecting group. The Boc groups protect the nitrogen and carboxylic acid functionalities during synthetic transformations, preventing unwanted reactions. The compound can be selectively deprotected under acidic conditions to reveal the free amine and carboxylic acid groups, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,6S)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
- rac-(3R,6S)-1-[(tert-butoxy)carbonyl]-6-cyclobutylpiperidine-3-carboxylic acid
Uniqueness
rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of two Boc groups, which provide enhanced protection and stability during synthetic processes. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
(3S,6S)-1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHYYHMRANMAT-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251728-74-1 |
Source
|
Record name | rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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